6,7-Dimethylindole
Overview
Description
6,7-Dimethylindole is a derivative of indole, a significant heterocyclic compound that consists of a benzene ring fused to a pyrrole ring Indole and its derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylindole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines. For instance, the Bartoli indole synthesis is a well-known method that involves the reaction of ortho-nitrotoluene with propenyl Grignard reagents . This reaction proceeds through the addition of the Grignard reagent to the nitroarene, followed by cyclization to form the indole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has been explored to make the process more sustainable . Transition metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the indole ring .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at the 3-position, making it susceptible to protonation, halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Indole derivatives, including this compound, participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., iodine, bromine) and alkylating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include halogenated indoles, alkylated indoles, and various heterocyclic compounds resulting from cycloaddition reactions.
Scientific Research Applications
6,7-Dimethylindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethylindole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indole: The parent compound, widely studied for its biological activities.
5,7-Dimethylindole: Another methylated derivative with similar reactivity but different substitution pattern.
2-Methylindole: Less reactive due to steric hindrance at the 2-position.
Uniqueness: 6,7-Dimethylindole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of methyl groups at the 6 and 7 positions can enhance its stability and alter its interaction with molecular targets compared to other indole derivatives.
Properties
IUPAC Name |
6,7-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-5-6-11-10(9)8(7)2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATXVTGOBMUXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446319 | |
Record name | 6,7-DIMETHYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-24-1 | |
Record name | 6,7-DIMETHYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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